molecular formula C22H16Cl2N4O2S B11567919 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11567919
M. Wt: 471.4 g/mol
InChI Key: XNLQQWHIFHAGAG-UHFFFAOYSA-N
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Description

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the furan ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as 3,4-dichlorophenylacetic acid, under acidic conditions.

    Introduction of the triazole ring: The triazole ring can be introduced via a cycloaddition reaction between an azide and an alkyne.

    Formation of the thiadiazine ring: The thiadiazine ring can be formed through the reaction of a thioamide with a suitable electrophile, such as a halogenated compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    5-(3,4-Dichlorophenyl)furfural: Shares the furan ring and dichlorophenyl group.

    4-Methoxyphenylacetic acid: Contains the methoxyphenyl group.

Uniqueness

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its combination of three different ring systems (furan, triazole, and thiadiazine) and the presence of both dichlorophenyl and methoxyphenyl groups

Properties

Molecular Formula

C22H16Cl2N4O2S

Molecular Weight

471.4 g/mol

IUPAC Name

6-[5-(3,4-dichlorophenyl)furan-2-yl]-3-[(4-methoxyphenyl)methyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C22H16Cl2N4O2S/c1-29-15-5-2-13(3-6-15)10-21-25-26-22-28(21)27-18(12-31-22)20-9-8-19(30-20)14-4-7-16(23)17(24)11-14/h2-9,11H,10,12H2,1H3

InChI Key

XNLQQWHIFHAGAG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C3N2N=C(CS3)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl

Origin of Product

United States

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